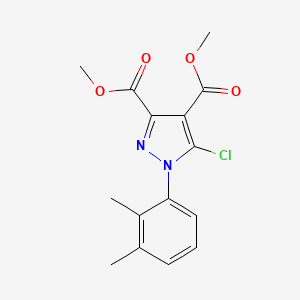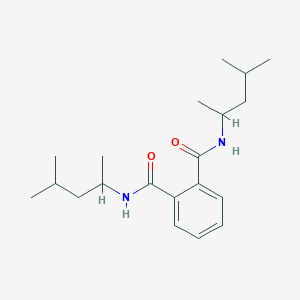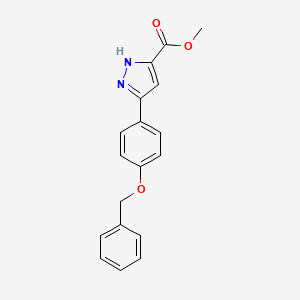
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate is a complex organic compound with the molecular formula C26H21N3O3 and a molecular weight of 423.476 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a phenyl ring, and an acetate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
準備方法
The synthesis of 4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate involves several steps. One common synthetic route includes the reaction of 2-phenyl-4-quinolinecarboxylic acid with ethanehydrazonoyl chloride to form the intermediate compound. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, including the use of larger reaction vessels and more efficient purification methods.
化学反応の分析
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl ring or the quinoline moiety, leading to the formation of quinoline N-oxide or phenyl acetate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the quinoline moiety. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.
科学的研究の応用
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in drug discovery and development.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It has shown promise in preliminary studies as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. For example, in cancer research, the compound may inhibit enzymes involved in cell division, thereby slowing down or stopping the proliferation of cancer cells.
類似化合物との比較
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate can be compared to other similar compounds, such as:
N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide: This compound has a similar structure but includes an isonicotinamide group instead of an acetate group.
2-(4-methoxyphenyl)-N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide: This compound features a methoxy group on the phenyl ring, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C26H21N3O3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
[4-[(E)-C-methyl-N-[(2-phenylquinoline-4-carbonyl)amino]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C26H21N3O3/c1-17(19-12-14-21(15-13-19)32-18(2)30)28-29-26(31)23-16-25(20-8-4-3-5-9-20)27-24-11-7-6-10-22(23)24/h3-16H,1-2H3,(H,29,31)/b28-17+ |
InChIキー |
PBZADHBKKPDRGH-OGLMXYFKSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=C(C=C4)OC(=O)C |
正規SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)


![2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12047792.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)




![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)
![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)

